molecular formula C7H9NO2 B1364765 Methyl 5-methyl-1H-pyrrole-3-carboxylate CAS No. 40611-76-5

Methyl 5-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B1364765
CAS No.: 40611-76-5
M. Wt: 139.15 g/mol
InChI Key: RGLRQDCBEOTJOG-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Heterocycles in Academic Research and Synthetic Organic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, serves as a foundational structure in a vast array of natural products and synthetic molecules. The pyrrole framework is a key component of complex macrocycles essential to life, including the porphyrins found in heme and chlorophyll. Beyond their natural prevalence, pyrrole derivatives are of immense interest in medicinal chemistry and materials science due to their wide spectrum of biological activities and unique electronic properties.

In academic and industrial research, the pyrrole ring is recognized as a "privileged scaffold," meaning its structure is frequently found in compounds exhibiting potent pharmacological effects. These activities include antibacterial, antifungal, anti-inflammatory, and anticancer properties. Consequently, the development of novel synthetic methodologies to access functionalized pyrroles and the exploration of their structure-activity relationships remain active areas of investigation in synthetic organic chemistry.

Contextualizing Methyl 5-methyl-1H-pyrrole-3-carboxylate within the Pyrrole-3-carboxylate Subclass

Within the broad family of pyrrole derivatives, the pyrrole-3-carboxylate subclass represents a particularly important group of synthetic intermediates. The ester functionality at the 3-position provides a versatile handle for further chemical modifications, such as hydrolysis, amidation, or reduction. The presence of substituents on the pyrrole ring, as in this compound, allows for precise tuning of the molecule's steric and electronic properties. This specific compound, featuring a methyl group at the 5-position, is a structurally simple yet valuable building block for constructing more complex, polysubstituted pyrrole systems.

Overview of Research Trajectories for this compound and Related Derivatives

Research involving this compound and its analogues primarily focuses on its utility as a precursor for more elaborate molecular architectures. The strategic placement of its functional groups—the reactive N-H bond, the electron-rich C2 and C4 positions, and the modifiable ester—makes it an ideal starting material. Investigations have demonstrated that derivatives of the closely related 2,4-dimethyl-1H-pyrrole-3-carboxylate scaffold can be elaborated into chalcones with significant antimicrobial activity. researchgate.net Similarly, other polysubstituted pyrrole-3-carboxamides have been explored as potent and selective inhibitors of enzymes implicated in cancer, such as the Enhancer of Zeste Homologue 2 (EZH2) methyltransferase. rsc.org These research avenues underscore the role of the this compound core in the discovery of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-methyl-1H-pyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(4-8-5)7(9)10-2/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLRQDCBEOTJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90879126
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
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Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40611-76-5
Record name 1H-Pyrrole-3-carboxylic acid, 5-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40611-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-METHYLPYRROLE-3-CARBOXYLIC ACID,METHYL ESTER
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Synthesis of Methyl 5 Methyl 1h Pyrrole 3 Carboxylate

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable access to this heterocyclic system. While a specific, optimized synthesis for Methyl 5-methyl-1H-pyrrole-3-carboxylate is not extensively detailed in peer-reviewed literature, its structure lends itself to formation via classical methods such as the Knorr or Paal-Knorr pyrrole (B145914) syntheses.

A plausible and commonly employed approach would be a variation of the Knorr pyrrole synthesis. This method typically involves the condensation of an α-amino-ketone with a β-ketoester. For the target molecule, this could involve the reaction of an aminoketone with methyl acetoacetate (B1235776) or a related 1,3-dicarbonyl compound.

Modern synthetic strategies often employ multi-component reactions to construct functionalized pyrroles in a single step. For instance, the synthesis of various polysubstituted pyrrole-3-carboxylates has been achieved through palladium-catalyzed oxidative intramolecular alkenylation or via three-component reactions involving β-dicarbonyl compounds, arylglyoxal hydrates, and an ammonia (B1221849) source. rsc.org These methods offer efficient routes to pyrrole scaffolds that can be adapted for the synthesis of this compound.

Chemical Reactivity and Transformation Studies of Methyl 5 Methyl 1h Pyrrole 3 Carboxylate Systems

Functional Group Interconversions on the Pyrrole (B145914) Ring

Functional group interconversion is a key strategy for synthesizing pyrrole derivatives that may not be directly accessible. sunderland.ac.uk This involves the chemical modification of existing substituents on the pyrrole ring.

The methyl carboxylate group at the C-3 position is a versatile handle for further molecular elaboration. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid. This reaction can be achieved under either acidic or basic conditions. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org The process is reversible and may not proceed to completion.

Base-Catalyzed Hydrolysis (Saponification): When a base, such as sodium hydroxide, is used, the reaction is known as saponification. libretexts.org This process is irreversible as the carboxylate salt formed is resistant to nucleophilic attack. The products are the corresponding carboxylate salt and an alcohol. libretexts.org This method is often preferred due to its high yield and irreversibility.

The table below summarizes typical conditions for ester hydrolysis.

Reaction TypeReagentsConditionsProducts
Acid HydrolysisH₂O, Strong Acid (e.g., H₂SO₄)HeatCarboxylic Acid, Methanol
Base HydrolysisStrong Base (e.g., NaOH), H₂OHeatCarboxylate Salt, Methanol

Beyond hydrolysis, the ester group can undergo other modifications. For instance, reduction with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester to a primary alcohol. imperial.ac.uk Transesterification, the conversion of one ester to another, can be catalyzed by acids or bases in the presence of a different alcohol. organic-chemistry.org

The reactivity of the pyrrole ring towards electrophiles is dictated by the electronic effects of its substituents. Pyrrole is an electron-rich aromatic system due to the delocalization of the nitrogen lone pair into the ring, making it more reactive than benzene. wikipedia.orgpearson.com

Methyl Group (C-5): The methyl group is an electron-donating group (EDG) through an inductive effect. It increases the electron density of the pyrrole ring, thereby activating it towards electrophilic aromatic substitution.

Methyl Carboxylate Group (C-3): The ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and resonance effects. quora.comquora.com It decreases the electron density of the pyrrole ring, deactivating it towards electrophilic attack.

Electrophilic Aromatic Substitution Reactions of Pyrrole-3-carboxylates

Despite the deactivating effect of the carboxylate group, pyrrole-3-carboxylates can undergo electrophilic aromatic substitution, often requiring specific reagents and conditions. masterorganicchemistry.com The regioselectivity of these reactions is a crucial aspect.

Halogenation is a common electrophilic aromatic substitution reaction. For pyrroles, reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often used. In the case of Methyl 1H-pyrrole-3-carboxylate, which lacks a substituent at the C-5 position, bromination would be expected to occur preferentially at the C-5 position, as it is the most activated and sterically accessible site.

However, for the subject compound, Methyl 5-methyl-1H-pyrrole-3-carboxylate, the C-5 position is already occupied. Electrophilic attack will therefore be directed to the remaining open positions, C-2 and C-4. The directing effects of the existing substituents determine the outcome. The -NH- group strongly directs ortho (C-2), and the C-5 methyl group also directs ortho (C-4) and para (C-2). The C-3 ester group deactivates the adjacent C-2 and C-4 positions but its influence is generally overcome by the activating groups. Therefore, halogenation is expected to occur at either the C-2 or C-4 position, or lead to a mixture of products. For example, the chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-chlorosuccinimide has been shown to be selective for the position next to the electron-donating methyl group. nih.gov

The table below outlines a representative halogenation reaction.

SubstrateReagentProduct(s)Reference
Ethyl 5-methyl-1H-pyrrole-2-carboxylateN-Chlorosuccinimide (NCS)Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate nih.gov

The Vilsmeier-Haack reaction is a widely used method to introduce a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. ijpcbs.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comnptel.ac.in

For pyrrole systems, formylation generally occurs at the most electron-rich and unhindered position, which is typically the C-2 or C-5 position. chemistrysteps.com In a pyrrole-3-carboxylate, the reaction is directed to the C-5 position. For this compound, the C-5 position is blocked. Consequently, formylation is expected to occur at the next most activated position, which is the C-2 or C-4 position. The development of methods using sterically hindered formamides has allowed for the selective formylation of N-substituted pyrroles at the C-3 position. researchgate.netjst.go.jp Research has also shown that Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate resulted in a mixture of 4- and 5-formylated products. nih.gov

The table below summarizes conditions for the Vilsmeier-Haack reaction.

Substrate TypeReagentsTypical Position of Formylation
Unsubstituted PyrrolePOCl₃, DMFC-2
Pyrrole-3-carboxylatePOCl₃, DMFC-5
5-Methyl-pyrrole-3-carboxylatePOCl₃, DMFC-2 or C-4

Nucleophilic Attack and Addition Reactions

While the electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles, the substituents on the ring can provide sites for nucleophilic attack. The carbonyl carbon of the ester group in this compound is electrophilic and can be attacked by various nucleophiles.

This reactivity allows for transformations such as:

Aminolysis: Reaction with amines to form the corresponding amides. This typically requires heating or catalysis.

Transesterification: As mentioned earlier, reaction with an alcohol in the presence of an acid or base catalyst yields a different ester.

Reaction with Organometallic Reagents: Strong nucleophiles like Grignard reagents or organolithium compounds can attack the ester carbonyl.

Furthermore, in systems where the pyrrole ring is part of a larger conjugated system (e.g., an α,β-unsaturated ester), nucleophilic conjugate addition (Michael addition) can occur. nih.govacs.org For this compound itself, the primary site for nucleophilic attack remains the electrophilic carbon atom of the ester functional group.

Reactions of Pyrrole-3-carboxylate Precursors with Amines and Hydrazines

The reactivity of pyrrole-3-carboxylate precursors with amines and hydrazines is a cornerstone of synthetic strategies aimed at constructing more complex heterocyclic systems. These reactions leverage the electrophilic nature of the carboxylate group and the nucleophilicity of amines and hydrazines to forge new carbon-nitrogen bonds, often leading to fused ring systems with significant biological and pharmacological relevance.

One notable application of this reactivity is the synthesis of pyrazolo[3,4-b]pyridin-5-ones. Researchers have developed a one-pot cascade process that begins with an Ugi–Zhu three-component reaction (UZ-3CR). This is followed by a sequence of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration to yield the final pyrrolo[3,4-b]pyridin-5-one scaffold. mdpi.comnih.gov This multicomponent approach is highly efficient, allowing for the rapid assembly of complex molecules from simple starting materials. mdpi.comnih.gov The use of ytterbium triflate as a catalyst and microwave irradiation has been shown to be effective in promoting these transformations. mdpi.com

Similarly, the reaction of 5-aminopyrazoles with 1,3-bis-electrophilic reagents under microwave assistance provides a regioselective route to fully substituted pyrazolo[3,4-b]pyridines. conicet.gov.ar This method is advantageous as it can introduce acetyl and carboxyl groups in a single step, offering a direct pathway to functionalized products. conicet.gov.ar The mechanism is believed to proceed through a Michael-type addition followed by cyclization. conicet.gov.ar

Furthermore, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds can be achieved from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and anilines. This reaction, catalyzed by amorphous carbon-supported sulfonic acid, proceeds through a sequential ring-opening/ring-closing cascade. nih.gov This method is notable for its use of a solid acid catalyst and mild, room-temperature conditions. nih.gov

The reaction of 3-arylidene-1-pyrrolines with aminopyrazoles also offers a highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines. This transformation involves a sequence of nucleophilic addition, electrophilic substitution, and C-N bond cleavage. bohrium.com

The following table summarizes the types of heterocyclic systems synthesized from the reaction of pyrrole-3-carboxylate precursors with amines and hydrazines, along with the key reaction types and conditions.

Starting MaterialsReagentsProductReaction TypeConditions
Aldehydes, Amines, IsocyanidesMaleic anhydridePyrrolo[3,4-b]pyridin-5-onesUgi–Zhu 3CR, aza Diels-AlderYtterbium triflate, Toluene, Microwave
N-substituted 5-aminopyrazoles3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dionePyrazolo[3,4-b]pyridinesCyclocondensationMicrowave irradiation
1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrilesAnilinesPyrazolo[3,4-b]pyridine-5-carboxylatesRing opening/closing cascadeAmorphous carbon-supported sulfonic acid, Ethanol, Room temperature
3-Arylidene-1-pyrrolinesAminopyrazolesPyrazolo[3,4-b]pyridinesNucleophilic addition/Electrophilic substitutionOne-pot, non-catalytic

Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions in pyrrole formation)

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent a powerful and versatile strategy for the synthesis of the pyrrole ring and its derivatives. tandfonline.comwikipedia.org These reactions involve the combination of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring in a concerted or stepwise fashion. wikipedia.orgorganic-chemistry.org This approach is highly valued for its ability to construct complex cyclic systems with a high degree of stereocontrol and regioselectivity. wikipedia.org

A common application of this methodology is the reaction of azomethine ylides, which serve as the 1,3-dipole, with various dipolarophiles. tandfonline.com For instance, the reaction of in situ generated azomethine ylides with ynones, catalyzed by silver acetate (B1210297), provides a direct and facile route to multi-substituted pyrroles. rsc.org Similarly, the intermolecular 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient compounds, known as the Van Leusen reaction, is a well-established method for pyrrole synthesis. mdpi.com This reaction typically utilizes tosylmethyl isocyanides (TosMICs) as precursors to the 1,3-dipole. mdpi.com

The reaction of münchnones with alkynes is another example of a 1,3-dipolar cycloaddition that yields polysubstituted pyrroles. wikipedia.org The mechanism involves the initial cycloaddition followed by a retro-Diels-Alder reaction that results in the loss of carbon dioxide. wikipedia.org

Furthermore, the synthesis of pyrrolo-[3,4-c]pyrrole-1,3-diones can be achieved through a tandem [3+2] cycloaddition–elimination cascade reaction. thieme-connect.com This process utilizes the azomethine ylide character of oxazolin-2-ones to react with maleimides. thieme-connect.com

The regioselectivity of these cycloaddition reactions can often be controlled by the nature of the dipolarophile. mdpi.com For example, the reaction of isatin-derived azomethine ylides with different dipolarophiles can lead to a variety of functionalized N-fused pyrrolidinyl spirooxindoles. mdpi.com

The following table provides an overview of various cycloaddition reactions used in the formation of pyrrole and related fused systems.

1,3-DipoleDipolarophileProductCatalyst/Conditions
Azomethine ylidesYnonesMulti-substituted pyrrolesAgOAc
Azomethine ylides (from TosMIC)Electron-deficient compoundsPolysubstituted pyrrolesBase
MünchnonesAlkynesPolysubstituted pyrrolesHeat
Oxazolin-2-onesMaleimidesPyrrolo-[3,4-c]pyrrole-1,3-dionesOrganic base
Isatin-derived azomethine ylides1,4-Enedione derivativesN-fused pyrrolidinyl spirooxindolesCatalyst-free, green conditions

Mechanistic Investigations of Pyrrole-3-carboxylate Transformations

Proposed Reaction Mechanisms for Pyrrole Ring Formation (e.g., Hantzsch, oxidative cyclization)

The formation of the pyrrole ring can be achieved through various synthetic routes, with the Hantzsch pyrrole synthesis and oxidative cyclization methods being prominent examples. wikipedia.orgresearchgate.net Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis is a classic multicomponent reaction that involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgquimicaorganica.orgpharmaguideline.com The generally accepted mechanism proceeds through several key steps: wikipedia.orgquimicaorganica.org

Enamine Formation: The reaction initiates with the nucleophilic attack of the amine on the β-ketoester, leading to the formation of an enamine intermediate. wikipedia.orgquimicaorganica.org

Nucleophilic Attack: The enamine then acts as a nucleophile and attacks the carbonyl carbon of the α-haloketone. wikipedia.org

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto a carbonyl group forms the five-membered ring. wikipedia.org

Dehydration and Aromatization: Subsequent loss of a water molecule and rearrangement of double bonds leads to the final aromatic pyrrole product. quimicaorganica.org

An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution reaction. wikipedia.org

Oxidative Cyclization

Oxidative cyclization represents another important strategy for pyrrole synthesis. This method often involves the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions. For example, β-enaminones can undergo oxidative cyclization to form pyrrolin-4-ones, which may involve a rearrangement step after the initial ring formation. researchgate.net

In the biosynthesis of some natural products, oxidative cyclization is a key step. Enzymes such as P450s can catalyze the formation of radicals, which then initiate regioselective bond formation. nih.gov For instance, the formation of a pyrrole ring can occur through the oxidative coupling of two precursor molecules, followed by the elimination of ammonia. nih.gov The proposed mechanism for this enzymatic process can involve either a diradical coupling or a radical addition pathway. nih.gov

A metal-free method for the synthesis of 2,3-disubstituted pyrroles involves the iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines. organic-chemistry.org This reaction offers a broad substrate scope and proceeds under mild conditions. organic-chemistry.org

The following table summarizes the key mechanistic steps for the Hantzsch pyrrole synthesis and a general oxidative cyclization pathway.

ReactionStep 1Step 2Step 3Step 4
Hantzsch Pyrrole Synthesis Enamine formation from β-ketoester and amineNucleophilic attack of enamine on α-haloketoneIntramolecular cyclizationDehydration and aromatization
Oxidative Cyclization of β-enaminones Formation of β-enaminoneOxidative ring formationRearrangementFinal pyrrole derivative

Influence of Reaction Conditions on Mechanistic Pathways and Regioselectivity

The outcome of chemical reactions, including the formation of pyrrole-3-carboxylates and their subsequent transformations, is highly dependent on the reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and even the use of non-conventional energy sources can significantly influence the reaction mechanism, yield, and regioselectivity. thieme-connect.comdntb.gov.uanih.gov

Influence of Catalysts

The choice of catalyst can dramatically alter the course of a reaction. In the Hantzsch pyrrole synthesis, for example, the use of a Lewis acid catalyst like Yb(OTf)₃ can change the regioselectivity of the reaction. thieme-connect.com This is attributed to the coordination of the Lewis acid with the carbonyl oxygen, which increases its reactivity compared to the alkyl halide. thieme-connect.com Similarly, in the Paal-Knorr synthesis of N-substituted pyrroles, both Brønsted and Lewis acid catalysts have been employed, with solid acid catalysts like clays (B1170129) offering advantages in terms of ease of separation and reusability. beilstein-journals.orgmdpi.com

Solvent Effects and Non-Conventional Conditions

The reaction medium plays a crucial role in many chemical transformations. The development of "green" protocols has led to the exploration of water as a solvent for the Hantzsch synthesis, often in the presence of an organocatalyst like DABCO. thieme-connect.com Solvent-free conditions, achieved through techniques like high-speed vibration milling, have also been successfully applied to the Hantzsch synthesis, offering a more environmentally friendly and often more efficient alternative to solution-based methods. dntb.gov.ua

Regioselectivity Control

Controlling the regioselectivity of a reaction is a key challenge in organic synthesis. In the synthesis of pyrroles from ketoxime acetates and ynals, the regioselectivity can be switched between a [3+2] and a [4+2] annulation simply by changing the catalyst and solvent. nih.gov This highlights the subtle interplay of reaction parameters in directing the mechanistic pathway.

In the C-H arylation of pyrroles, the choice of ligand on the rhodium catalyst can influence the regioselectivity. acs.org Strongly π-accepting ligands tend to favor β-selective C-H arylation. acs.org

The following table illustrates how different reaction conditions can influence the outcome of pyrrole synthesis.

ReactionCondition VariedEffect
Hantzsch Pyrrole Synthesis Catalyst (e.g., Yb(OTf)₃)Alters regioselectivity by changing the relative reactivity of functional groups. thieme-connect.com
Hantzsch Pyrrole Synthesis Solvent (e.g., water) or Solvent-free (milling)Enables "green" synthesis and can improve reaction efficiency. thieme-connect.comdntb.gov.ua
Annulation of Ketoxime Acetates and Ynals Catalyst and SolventSwitches between [3+2] and [4+2] cycloaddition pathways, leading to different products (pyrroles vs. isoquinolines). nih.gov
C-H Arylation of Pyrroles Ligand on Rh catalystInfluences regioselectivity (e.g., β-selective arylation). acs.org

Advanced Spectroscopic and Structural Characterization of Methyl 5 Methyl 1h Pyrrole 3 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. Through the application of various NMR techniques, including ¹H, ¹³C, and ¹⁵N NMR, as well as multidimensional and variable temperature studies, a wealth of information regarding the connectivity, chemical environment, and conformational dynamics of Methyl 5-methyl-1H-pyrrole-3-carboxylate and its analogues can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the pyrrole (B145914) ring, the methyl substituent, and the methyl ester group.

The analysis of chemical shifts (δ) and coupling constants (J) allows for the precise assignment of each proton. The aromatic protons on the pyrrole ring typically appear in the downfield region, influenced by the ring's aromaticity and the electronic effects of the substituents. The protons at positions 2 and 4 of the pyrrole ring are expected to show distinct chemical shifts due to their different proximities to the electron-withdrawing carboxylate group and the electron-donating methyl group. The coupling between these protons provides valuable information about their relative positions.

The methyl group protons at position 5 and the methyl protons of the ester group will each give rise to a singlet, with their chemical shifts being indicative of their respective chemical environments. The broad signal of the N-H proton is also a key feature of the spectrum.

A representative, though not experimentally obtained for the specific target compound, ¹H NMR data for a similar pyrrole structure, tert-Butyl 2-methyl-5-phenyl-1H-pyrrole-1-carboxylate, shows pyrrole proton signals as a doublet at δ 6.08 ppm (J = 3.0 Hz) and a multiplet between δ 5.94-5.98 ppm. libretexts.org The methyl group on the pyrrole ring appears as a multiplet at δ 2.45-2.47 ppm. libretexts.org This data for an analogue provides a basis for predicting the spectral features of this compound.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 6.5 - 7.0 d ~2-3
H-4 7.0 - 7.5 d ~2-3
NH 8.0 - 9.0 br s -
5-CH₃ 2.2 - 2.5 s -
OCH₃ 3.7 - 3.9 s -

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyrrole ring are influenced by the aromatic system and the nature of the substituents. The carbonyl carbon of the ester group will appear significantly downfield, typically in the range of 160-180 ppm. The carbons of the pyrrole ring will resonate in the aromatic region, with their specific shifts determined by the electronic effects of the methyl and carboxylate groups. The carbon of the methyl group at position 5 and the carbon of the methyl ester will appear in the upfield region of the spectrum.

For the analogue tert-Butyl 2-methyl-5-phenyl-1H-pyrrole-1-carboxylate, the carbonyl carbon is observed at δ 150.2 ppm, while the pyrrole ring carbons appear at δ 112.1 and 110.3 ppm. libretexts.org The methyl carbon on the pyrrole ring is found at δ 15.3 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 160 - 170
C-2 120 - 130
C-3 110 - 120
C-4 115 - 125
C-5 130 - 140
5-CH₃ 10 - 15
OCH₃ 50 - 55

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) and Multidimensional NMR Techniques

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful technique for probing the electronic environment of nitrogen atoms. In this compound, the ¹⁵N NMR spectrum would provide the chemical shift of the pyrrole nitrogen, offering insights into its hybridization and participation in the aromatic system. The chemical shift of the pyrrole nitrogen is sensitive to substitution on the ring. ipb.pt

Variable Temperature NMR Studies for Conformational Dynamics

The rotation around single bonds in molecules can be restricted, leading to the existence of different conformers. Variable temperature (VT) NMR spectroscopy is a key technique to study these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers for conformational interchange.

For this compound, VT NMR studies could be employed to investigate the rotational barrier around the C3-C(O)OCH₃ bond. At low temperatures, the rotation might be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to coalesce. Analysis of the coalescence temperature can be used to calculate the free energy of activation for the rotational process. While no specific VT NMR studies for the target compound were found, such studies on related heterocyclic systems have provided valuable insights into their dynamic behavior.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The IR spectrum of this compound is expected to show several key absorption bands.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch 3200 - 3400 Medium, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Medium
C=O Stretch (Ester) 1700 - 1730 Strong
C=C Stretch (Aromatic) 1500 - 1600 Medium
C-N Stretch 1200 - 1350 Medium
C-O Stretch (Ester) 1000 - 1300 Strong

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the determination of its elemental composition. For this compound (C₇H₉NO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its chemical formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique can be used to analyze the purity of a sample of this compound and to study its fragmentation pattern. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Analysis of the fragment ions can help to confirm the connectivity of the atoms within the molecule. For example, the loss of a methoxy (B1213986) group (-OCH₃) or a formyl group (-CHO) from the molecular ion would be expected fragmentation pathways for this compound. While specific HRMS and LC-MS data for the target compound were not found in the search results, these techniques are standard for the characterization of newly synthesized organic compounds. nih.govacs.org

Table 4: List of Compound Names

Compound Name
This compound

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure. Furthermore, it reveals the packing of molecules in the crystal lattice, offering insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which dictate the supramolecular architecture. While the specific crystal structure of this compound is not extensively detailed in the reviewed literature, analysis of its analogues provides significant understanding of the structural characteristics of this class of compounds.

Detailed crystallographic studies on analogues of this compound have been successful in elucidating their molecular and supramolecular features. For instance, the crystal structure of Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylate, an analogue containing a triazole and pyrazole (B372694) ring system, has been determined. nih.gov The asymmetric unit of this compound contains two independent molecules, with the dihedral angles between the triazole and pyrazole rings being 4.80 (14)° and 8.45 (16)°. nih.gov In the crystal, molecules are linked by N—H⋯N hydrogen bonds, forming supramolecular chains that propagate along the b-axis direction. nih.gov The structure is further stabilized by π–π stacking interactions between the aromatic rings of adjacent chains, with centroid–centroid separations ranging from 3.8001 (15) to 3.8421 (15) Å. nih.gov

In another example, the crystal structure of Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate was determined to be orthorhombic. nih.gov The dihedral angles between the pyrrole ring and the two phenyl rings are 58.1 (6)° and 71.5 (5)°. nih.gov The supramolecular structure is characterized by weak C—H⋯O interactions, which lead to the formation of layers in the ab plane. nih.gov Similarly, the crystal structure of methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate has been reported, crystallizing in a monoclinic system. researchgate.net

The analysis of these analogues demonstrates the power of X-ray crystallography in revealing detailed structural information. The planarity of the pyrrole ring, the orientation of substituent groups, and the nature of intermolecular forces are all elucidated through these studies. Such data is crucial for understanding structure-property relationships and for the rational design of new materials and molecules with desired functionalities.

Crystallographic Data for Analogues of this compound
CompoundMolecular FormulaCrystal SystemSpace GroupKey Supramolecular InteractionsReference
Methyl 5-methyl-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylateC₈H₉N₅O₂MonoclinicP2₁/cN—H⋯N hydrogen bonds, π–π stacking nih.gov
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₆H₂₃NO₂OrthorhombicP2₁2₁2₁C—H⋯O interactions nih.gov
Methyl-2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylateC₂₁H₁₉NO₃MonoclinicP2₁/nNot specified researchgate.net
Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateC₁₃H₁₄N₂O₂MonoclinicP2₁/cC-H···O and C-H···π interactions bohrium.com
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylateC₁₁H₁₀N₂O₃MonoclinicP2₁/cO-H···N hydrogen bonds mdpi.com

Chromatographic Methods for Analysis and Purification (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Silica (B1680970) Gel Column Chromatography)

Chromatographic techniques are fundamental for the analysis and purification of this compound and its analogues. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. The choice of chromatographic method depends on the scale of the separation (analytical or preparative) and the physicochemical properties of the compounds of interest.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical tools for assessing the purity of this compound and related compounds. These techniques utilize a liquid mobile phase and a stationary phase packed in a column. UPLC, a refinement of HPLC, employs smaller stationary phase particles, resulting in higher resolution, faster analysis times, and greater sensitivity.

A gradient UHPLC method has been successfully applied for the determination of the chemical and physiological stability of a pyrrole-containing ester derivative. oatext.com The chromatographic separation was achieved on a C18 column with a gradient elution using a binary mixture of potassium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724). oatext.com This method was found to be accurate, precise, reproducible, and specific for the analysis of the pyrrole derivative and its degradation products. oatext.com HPLC analysis is also crucial for determining the enantiomeric excess of chiral pyrrole derivatives, often employing chiral stationary phases. amazonaws.com

Silica Gel Column Chromatography is the most widely employed method for the purification of organic compounds on a preparative scale. orgsyn.org This technique utilizes silica gel as the stationary phase and a solvent or a mixture of solvents as the mobile phase. The separation is based on the differential adsorption of the compounds onto the silica gel surface. For the purification of pyrrole derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). amazonaws.comrsc.org The polarity of the eluent is optimized to achieve efficient separation of the desired product from impurities and unreacted starting materials. The progress of the separation is typically monitored by thin-layer chromatography (TLC). amazonaws.com

The selection of the appropriate chromatographic conditions is critical for achieving successful separation and purification. Factors such as the choice of stationary phase, mobile phase composition, flow rate, and detection method are all important considerations.

Chromatographic Methods for the Analysis and Purification of Pyrrole Derivatives
TechniqueStationary PhaseTypical Mobile PhaseApplicationReference
UPLCBDS HYPERSIL C18Gradient of acetonitrile and potassium dihydrogen phosphate buffer (pH 3.0)Stability testing and quantification oatext.com
HPLCChiral stationary phases (e.g., DAICEL CHIRALPAK)Hexane/2-propanolEnantiomeric excess determination amazonaws.com
Silica Gel Column ChromatographySilica gel (e.g., 60 F254)Hexane/Ethyl acetate mixturesPreparative purification of reaction products amazonaws.comrsc.org

Computational and Theoretical Chemistry Studies of the Methyl 5 Methyl 1h Pyrrole 3 Carboxylate System

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in characterizing the geometry, stability, and electronic landscape of pyrrole (B145914) systems.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. DFT calculations are used to determine optimized molecular geometry, electronic distribution, and various reactivity descriptors.

For pyrrole derivatives, DFT methods, such as B3LYP, are employed to calculate key electronic properties. nih.govacs.org Studies on similar substituted pyrroles show that the stability of different isomers is influenced by the position of the substituents. For instance, in chlorinated pyrroles, the relative energy (ΔE) determines the stability, with differences of less than 1 kcal/mol between isomers. acs.org Similar calculations for Methyl 5-methyl-1H-pyrrole-3-carboxylate would elucidate the precise bond lengths, bond angles, and the planarity of the pyrrole ring, which is slightly influenced by its substituents.

Key electronic properties that are routinely calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. For a series of 3-methyl-pyrrole-1-carboxylic acid oligomers, DFT calculations revealed HOMO energies ranging from -5.22 to -6.24 eV and LUMO energies from -0.62 to -1.84 eV. derpharmachemica.com These values are crucial for understanding the electron-donating and accepting capabilities of the molecule.

Table 1: Representative Global Reactivity Descriptors Calculated for Pyrrole Derivatives using DFT

Descriptor Formula Interpretation Typical Application
Chemical Potential (μ) μ ≈ (EHOMO + ELUMO) / 2 Tendency of electrons to escape from the system Predicts charge transfer direction in reactions
Chemical Hardness (η) η ≈ (ELUMO - EHOMO) / 2 Resistance to change in electron distribution Measures stability and reactivity

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of a species to accept electrons | Classifies molecules as strong or marginal electrophiles |

This table is illustrative, based on principles from DFT studies on related heterocyclic compounds.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP) and Configuration Interaction (CI), provide a high level of theory for understanding electronic structure.

Studies on the parent pyrrole molecule using ab initio multi-reference configuration interaction methods have been crucial for interpreting its complex electronic spectrum. researchgate.net These high-level calculations help to accurately predict the energies of excited states and understand the nature of electronic transitions (e.g., π→π* or Rydberg transitions).

For substituted pyrroles, ab initio calculations can elucidate the impact of functional groups on the aromaticity and electronic distribution of the ring. A study on the indole (B1671886) group (which contains a pyrrole ring) of serotonin (B10506) interacting with water molecules using ab initio methods revealed that hydrogen bonding can cause a deformation of the pyrrole ring itself. nih.gov This highlights the sensitivity of the ring's structure to its environment, a factor that would also be relevant for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond static electronic structure calculations to explore the dynamic behavior of molecules and their interactions with their environment.

Even in relatively rigid structures like pyrrole, substituents can lead to different stable conformations. Conformational analysis involves studying the potential energy surface of a molecule as a function of its dihedral angles to identify low-energy conformers. chemistrysteps.com For this compound, the primary focus would be the orientation of the methyl ester group (-COOCH₃) relative to the pyrrole ring. Rotation around the C3-C(carbonyl) single bond would likely reveal distinct energy minima corresponding to different spatial arrangements.

Tautomerism is another important consideration for pyrrole derivatives. While the 1H-pyrrole tautomer is generally the most stable for the parent ring, substituents can shift the equilibrium. wikipedia.org Computational studies on substituted pyrazoles and pyrrolotetrazoles have shown that the relative stability of tautomers is highly dependent on the nature and position of substituents and can be influenced by the solvent. researchgate.netresearchgate.net For this compound, theoretical calculations could quantify the energy difference between the 1H tautomer and other potential forms, confirming the predominance of the canonical structure. DFT calculations on edaravone (B1671096) and isoxazolone derivatives, for example, have shown that the C-H tautomer is generally the most stable, but polar media can reduce the energy differences between tautomers. nih.gov

Intermolecular interactions are critical in determining the solid-state structure and macroscopic properties of a compound. Computational methods are essential for identifying and quantifying these non-covalent interactions.

The N-H group of the pyrrole ring is a classic hydrogen bond donor, while the carbonyl oxygen of the ester group is a strong hydrogen bond acceptor. Crystal structure analyses of related compounds, such as methyl pyrrole-2-carboxylate, reveal the formation of infinite chains of N-H···O hydrogen bonds. mdpi.com In addition to this primary interaction, weaker C-H···O interactions often play a significant role in stabilizing the crystal packing. mdpi.com

A molecular docking and dynamics study involving various ligands identified a specific hydrogen bonding interaction for this compound. It was shown to form a hydrogen bond between its carbonyl oxygen and the side chain of a Tryptophan residue (Trp53) within a protein binding site. nih.gov This specific finding underscores the compound's ability to act as a hydrogen bond acceptor, a key interaction in biological systems and crystal engineering.

Table 2: Potential Intermolecular Interactions for this compound

Interaction Type Donor Acceptor Significance
Strong Hydrogen Bond Pyrrole N-H Ester C=O Primary interaction driving self-assembly and dimer formation.
Weak Hydrogen Bond Ring C-H, Methyl C-H Ester C=O Contributes to the stability of the 3D crystal lattice.

| π-π Stacking | Pyrrole Ring | Pyrrole Ring | Can influence crystal packing and electronic properties. |

This table is a theoretical representation of likely interactions based on the molecule's functional groups and studies of similar compounds.

Prediction of Reactivity and Mechanistic Pathways using Computational Methods

Computational chemistry is a powerful tool for predicting where and how a molecule will react. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing detailed mechanistic insights.

For pyrrole, electrophilic substitution is a characteristic reaction that typically occurs at the α-position (C2 or C5) due to the greater stability of the intermediate cation. wikipedia.org Computational studies on the reaction of pyrrole with radicals like O(³P) have used methods such as CCSD(T)//M06-2X to characterize different reaction channels, including addition to the carbon atoms or the nitrogen atom, and direct hydrogen abstraction. researchgate.net The results predict that the reaction rates are strongly dependent on temperature. researchgate.net

For this compound, the presence of a methyl group at C5 and a carboxylate group at C3 influences the electron density of the ring and thus its reactivity. The methyl group is weakly activating, while the ester group is deactivating. Computational models can predict the most likely sites for electrophilic or nucleophilic attack by calculating local reactivity descriptors like Fukui functions or by mapping the Molecular Electrostatic Potential (MEP). The MEP visually indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Such studies would likely confirm that the remaining α-position (C2) and the β-position (C4) are the most probable sites for electrophilic attack, and would quantify the relative activation energies for substitution at each site. nih.gov

Mechanistic studies of complex reactions, such as the Paal-Knorr synthesis of pyrroles, have been modeled using DFT to elucidate the reaction coordinates and characterize all transition states and intermediates. hilarispublisher.com Similar computational approaches could be applied to predict the outcomes of various synthetic transformations involving this compound.

Electronic Structure and Frontier Orbital Analysis (e.g., HOMO-LUMO energy gaps)

Computational and theoretical chemistry studies are pivotal in elucidating the electronic characteristics and reactivity of molecular systems. For this compound, analyzing its electronic structure, particularly through the lens of Frontier Molecular Orbital (FMO) theory, offers profound insights into its chemical behavior. researchgate.netwikipedia.org This analysis centers on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's ability to participate in chemical reactions. pku.edu.cn

The HOMO, as the outermost orbital containing electrons, represents the molecule's capacity to donate electrons, functioning as a nucleophile. youtube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's ability to accept electrons, thus acting as an electrophile. youtube.com The spatial distribution of these orbitals across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. nih.gov

A critical parameter derived from this analysis is the HOMO-LUMO energy gap (ΔE). This energy difference is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. rdd.edu.iq In contrast, a small energy gap is indicative of a molecule that is more reactive, more polarizable, and has a greater potential for intra-molecular charge transfer. nih.gov

These electronic properties are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a commonly employed method for pyrrole derivatives. researchgate.netrdd.edu.iq Such theoretical studies allow for the prediction of molecular properties and reactivity, guiding further experimental research. pku.edu.cn

Research Findings on Pyrrole Derivatives

While specific experimental or calculated values for this compound are not detailed in the reviewed literature, studies on analogous pyrrole systems provide a theoretical framework. Computational analyses on various substituted pyrroles have demonstrated how modifications to the pyrrole ring structure influence the HOMO and LUMO energy levels and, consequently, the energy gap. rsc.org For instance, the introduction of different functional groups can tune the electronic properties, altering the reactivity and stability of the compound. rsc.org Theoretical investigations on pyrrolic derivatives show that increasing conjugation, such as by adding more pyrrole rings, tends to decrease the HOMO-LUMO energy gap.

The following table outlines the key parameters of a frontier orbital analysis and their significance in interpreting the electronic behavior of a molecule like this compound.

ParameterDescriptionChemical Interpretation
EHOMO (Energy of Highest Occupied Molecular Orbital)The energy of the outermost electron-containing orbital.Correlates with the ability to donate an electron (nucleophilicity). Higher energy levels indicate a stronger tendency to donate electrons.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital)The energy of the first available empty orbital.Correlates with the ability to accept an electron (electrophilicity). Lower energy levels suggest a stronger tendency to accept electrons.
ΔE (HOMO-LUMO Energy Gap)The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO).Indicates kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity. rdd.edu.iq

Derivatives and Analogues of Methyl 5 Methyl 1h Pyrrole 3 Carboxylate

Synthesis of Substituted Pyrrole-3-carboxylates

The substitution pattern on the pyrrole (B145914) ring plays a crucial role in determining the characteristics of pyrrole-3-carboxylate derivatives. Synthetic methodologies have been developed to introduce a variety of functional groups at different positions of the pyrrole nucleus.

One common strategy for the synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu A sustainable approach for N-alkyl-pyrrolecarboxylic acid derivatives has been developed using the reaction of primary amines with 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. acs.org This method can be performed under solvent-free conditions or in a basic water-methanol solution. acs.org

Aryl-substituted pyrroles are also of significant interest. Regioselective syntheses of aryl-substituted pyrrole carboxylates have been developed to control the position of the aryl groups on the pyrrole ring. tandfonline.com One such method circumvents the limitations of previous butynedioic diester condensations and 1,3-dipolar cycloaddition reactions. tandfonline.com Another efficient method for the arylation of pyrroles is the Suzuki-Miyaura coupling reaction of SEM-protected pyrroles. nih.gov This reaction is tolerant of a wide range of functionalities and provides aryl-substituted pyrroles in moderate to excellent yields. nih.gov

Continuous flow synthesis has emerged as a powerful tool for the preparation of highly substituted pyrrole-3-carboxylic acid derivatives. acs.orgacs.orgsyrris.com This method allows for the one-step synthesis of these compounds from readily available starting materials like tert-butyl acetoacetates, amines, and 2-bromoketones. acs.orgacs.orgnih.gov The HBr generated as a byproduct in the Hantzsch reaction is utilized in the flow method to hydrolyze the t-butyl esters in situ, providing the corresponding carboxylic acids. acs.orgacs.org

Table 1: Examples of Alkyl, Aryl, and Heteroaryl Substituted Pyrrole-3-carboxylate Analogues
CompoundSubstituentsSynthetic MethodReference
N-alkyl-pyrrolecarboxylic acid derivativesAlkyl group on the nitrogen atomReaction of primary amines and 3-hydroxy-2-pyrones acs.org
Differentially substituted pyrrole-3,4-dicarboxylatesAryl groups at positions 3 and 4Regioselective synthesis circumventing butynedioic diester condensations tandfonline.com
4,5-diarylpyrrole-2-carboxylic acidAryl groups at positions 4 and 5Regioselective synthesis tandfonline.com
Aryl-substituted pyrrolesAryl group at various positionsSuzuki-Miyaura coupling reaction of SEM-protected pyrroles nih.gov
Highly substituted pyrrole-3-carboxylic acidsVarious substituentsOne-step continuous flow synthesis acs.orgacs.org

Halogenation of the pyrrole ring is another important modification that can significantly alter the properties of pyrrole-3-carboxylates. Halogen atoms can act as bioisosteres for other functional groups and can participate in halogen bonding, which can influence intermolecular interactions.

The synthesis of halogenated pyrrole building blocks provides access to a range of derivatives. For example, 3-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid has been synthesized from the commercially available ethyl 3-fluoro-1H-pyrrole-2-carboxylate. nih.gov The Vilsmeier-Haack formylation of this starting material yields a mixture of 4- and 5-formylated regioisomers. nih.gov

Direct halogenation of the pyrrole ring can also be achieved. uctm.edu For instance, N-chlorosuccinimide can be used for the chlorination of pyrrole derivatives. nih.gov The synthesis of 3,4-dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic acid has been reported, showcasing the introduction of multiple chlorine atoms onto the pyrrole ring. nih.gov

Table 2: Examples of Halogenated Pyrrole-3-carboxylate Derivatives
CompoundHalogen Substituent(s)Position(s) of Halogen(s)Reference
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateFluorine3 nih.gov
3-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acidFluorine3 nih.gov
2-Trichloroacetyl-4-chloro-5-methyl-1H-pyrroleChlorine4 nih.gov
3,4-Dichloro-5-phthalimidomethyl-1H-pyrrole-2-carboxylic acidChlorine3, 4 nih.gov

Pyrrole-3-carboxamides and Related Amide Derivatives

The conversion of the carboxylate group to a carboxamide is a common strategy to create derivatives with altered solubility, hydrogen bonding capabilities, and biological activity. Pyrrole-3-carboxamides have been investigated for a variety of applications, including their use as EZH2 inhibitors and anticancer agents. rsc.org

The synthesis of pyrrole-3-carboxamides can be achieved through the coupling of a pyrrole-3-carboxylic acid with an appropriate amine. Continuous flow methods have been developed for the multistep synthesis of pyrrole-3-carboxamides directly from commercially available starting materials. acs.orgacs.orgsyrris.com This approach avoids the isolation of intermediates and allows for an efficient and rapid synthesis. acs.org

A variety of substituted pyrrole-3-carboxamides have been synthesized and evaluated for their biological activities. For example, a series of pyrrole-3-carboxamide derivatives carrying a pyridone fragment have been reported as EZH2 inhibitors. rsc.org The synthesis of these compounds often involves the initial preparation of a substituted pyrrole-3-carboxylic acid followed by amide bond formation.

Table 3: Examples of Pyrrole-3-carboxamide Derivatives
CompoundAmide MoietyBiological Target/ApplicationReference
Pyrrole-3-carboxamide derivatives with a pyridone fragmentSubstituted pyridoneEZH2 inhibitors, anticancer agents rsc.org
CB1 inverse agonistsNot specifiedCB1 receptor inverse agonists acs.orgsyrris.com
N-Arylpyrrole-3-carboxamidesSubstituted anilinesNot specified researchgate.net

Fused Pyrrole Systems derived from Pyrrole-3-carboxylate Scaffolds (e.g., Pyrrolo[3,4-b]researchgate.netnih.govbenzothiazepines)

The pyrrole-3-carboxylate scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. These fused systems often exhibit unique three-dimensional structures and can interact with biological targets in novel ways.

One example of a fused pyrrole system is the pyrrolo[3,4-b] tandfonline.comresearchgate.netbenzothiazepine (B8601423) ring system. The synthesis of 2H-pyrrolo[3,4-b] tandfonline.comresearchgate.netbenzothiazepine 4,4-dioxide derivatives has been reported. tandfonline.com The key steps in this synthesis involve the condensation of 2-nitrothiophenol (B1584256) with ethyl propiolate, followed by oxidation of the sulfur atom, condensation with tosylmethyl isocyanide (TosMIC) to form the pyrrole ring, reduction of the nitro group, and finally cyclization to form the fused benzothiazepine ring. tandfonline.com

These pyrrolo[3,4-b] tandfonline.comresearchgate.netbenzothiazepine derivatives have been investigated as potential inhibitors of HIV-1 reverse transcriptase. nih.gov The synthesis of these compounds and their related synthetic intermediates, 3-pyrrolyl aryl sulfones, has been described. nih.gov

The pyrrole ring can also be fused to other heterocyclic systems, such as pyrimidines and triazines, to generate compounds with potential antimicrobial activities. nih.govnih.gov

Table 4: Examples of Fused Pyrrole Systems Derived from Pyrrole-3-carboxylate Scaffolds
Fused SystemSynthetic PrecursorKey Reaction Step(s)Reference
2H-Pyrrolo[3,4-b] tandfonline.comresearchgate.netbenzothiazepine 4,4-dioxideEthyl 4-(2-aminophenylsulfonyl)-1H-pyrrole-3-carboxylateIntramolecular cyclization tandfonline.com
Pyrrolo[3,4-c]carbazoles3-(Indol-3-yl)maleimides and chalconesDiels-Alder reaction followed by dehydrogenation beilstein-journals.org

Applications of Methyl 5 Methyl 1h Pyrrole 3 Carboxylate and Its Derivatives in Advanced Organic Synthesis

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

Methyl 5-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound that serves as a valuable and versatile building block in organic synthesis. The structure, featuring a substituted pyrrole (B145914) ring, is a key scaffold in a variety of more complex molecules. evitachem.com Pyrrole derivatives are recognized for their diverse biological activities and are considered important starting materials in medicinal chemistry. evitachem.com The utility of this compound as a synthetic intermediate stems from the reactivity of the pyrrole ring and its functional groups—the methyl ester and the secondary amine (NH) group. These sites allow for a range of chemical transformations, enabling chemists to construct larger, more intricate molecular architectures.

The role of such pyrrole-based compounds as foundational units is evident in their use to create more elaborate structures. For instance, related pyrrole carboxylates are used in multi-step syntheses to produce complex derivatives. An example is the synthesis of novel chalcone (B49325) derivatives with antimicrobial properties, which begins with a substituted pyrrole-3-carboxylate that undergoes Vilsmeier-Haack formylation and subsequent condensation reactions to yield the target complex molecules. researchgate.net Similarly, studies aimed at the total synthesis of major pharmaceuticals like atorvastatin (B1662188) have utilized polysubstituted pyrroles derived from münchnone cycloadditions, highlighting the role of the pyrrole carboxylate framework in constructing pharmaceutically relevant structures. nih.govmdpi.com These examples underscore the function of the core pyrrole ester as a crucial intermediate, providing the necessary scaffold upon which molecular complexity can be systematically built.

Role in the Construction of Advanced Chemical Structures (e.g., for pharmaceuticals, agrochemicals, and other fine chemicals)

The foundational structure of this compound and its derivatives is a recurring motif in a variety of advanced chemical structures, particularly those with significant biological activity. This has led to its application in the development of pharmaceuticals, agrochemicals, and other fine chemicals.

In the pharmaceutical sector, the pyrrole ring system is a central component of several highly successful drugs. mdpi.com The synthesis of Atorvastatin, a widely used cholesterol-lowering medication, involves a key pyrrole intermediate. nih.govmdpi.com Furthermore, derivatives of pyrrole-3-carboxylic acid are fundamental to the structure of Sunitinib, a receptor tyrosine kinase inhibitor used in cancer therapy. mdpi.com Research into new therapeutic agents continues to leverage this scaffold. For example, novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and shown to possess significant antibacterial and antifungal activity. researchgate.net

In the field of agrochemicals, pyrrole derivatives are being investigated as potential new crop protection agents. Studies have explored the synthesis and toxicological effects of new pyrrole compounds as prospective insecticides against pests like the cotton leafworm (Spodoptera littoralis). nih.gov This research highlights the potential for modifying the basic pyrrole structure to develop effective and targeted agrochemicals. The versatility and established biological relevance of the pyrrole scaffold make this compound a key building block for creating these specialized, high-value fine chemicals.

Application AreaExample of Advanced Chemical StructureSignificance/UseReference
PharmaceuticalsAtorvastatin IntermediateKey scaffold for the synthesis of a widely used cholesterol-lowering drug. nih.govmdpi.com
PharmaceuticalsSunitinib SubstructureCore component of a multi-kinase inhibitor used in cancer treatment. mdpi.com
PharmaceuticalsPyrrole Chalcone DerivativesInvestigated as novel antimicrobial (antibacterial and antifungal) agents. researchgate.net
AgrochemicalsSubstituted Pyrrole DerivativesStudied as potential insecticidal agents for crop protection. nih.gov

Applications in Materials Science

In the field of materials science, a close derivative, Methyl 1H-pyrrole-3-carboxylate, has been utilized in the development of advanced materials such as soft actuators. These materials can change shape or size when stimulated by an external energy source, like electricity. Research has focused on the electrochemical copolymerization of pyrrole with Methyl 1H-pyrrole-3-carboxylate to create polypyrrole (PPy)-based actuator films. researchgate.netresearchgate.net

The process involves electrochemical polymerization where a working electrode is immersed in a solution containing both pyrrole and Methyl 1H-pyrrole-3-carboxylate monomers. researchgate.net The incorporation of the Methyl 1H-pyrrole-3-carboxylate unit into the polypyrrole chain modifies the material's properties. Specifically, studies have shown that copolymer films fabricated from solutions containing 2 and 5 mol% of Methyl 1H-pyrrole-3-carboxylate exhibited a reduced actuating strain of approximately 2%. researchgate.net However, a significant advantage was observed in the material's stability; the electrochemical creep strain was concurrently reduced to less than 1%. researchgate.net This suggests that while the magnitude of actuation is slightly decreased, the cross-linking introduced by the carboxylate derivative improves the dimensional stability and reliability of the actuator over time. researchgate.net

Monomer Composition (mol%)Actuating StrainCreep StrainKey FindingReference
100% PyrroleNot specified (baseline)Higher than copolymerStandard polypyrrole actuator performance. researchgate.net
98% Pyrrole : 2% Methyl 1H-pyrrole-3-carboxylate~2%<1%Reduced actuation but significantly improved stability (reduced creep). researchgate.net
95% Pyrrole : 5% Methyl 1H-pyrrole-3-carboxylate~2%<1%Similar performance to the 2% copolymer, indicating a threshold for the effect. researchgate.net

The pyrrole functional group is well-known for its ability to undergo polymerization, particularly electropolymerization, to form conducting polymers. nih.gov The integration of pyrrole derivatives like this compound into polymer systems allows for the creation of functional materials with tailored properties. The substituent groups on the pyrrole ring play a critical role in determining the characteristics of the resulting polymer, such as conductivity, solubility, and processability. nih.govresearchgate.net

The presence of a carboxylate ester functional group, as seen in the subject compound and its derivatives, can be used to influence the polymer's physical and chemical properties. For instance, functionalized pyrroles can be entrapped within inorganic sol-gel coatings and then electropolymerized to create hybrid organic-inorganic materials. The functional groups can interact with the inorganic network, improving the material's homogeneity and performance. Furthermore, the vinyl group in a derivative like Methyl 5-vinyl-1H-pyrrole-3-carboxylate provides an additional site for polymerization, offering pathways to different polymer architectures. evitachem.com This versatility allows for the integration of pyrrole-based units into a wide array of polymer systems for applications ranging from biosensors to organic electronics. nih.govdiva-portal.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 5-methyl-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of β-ketoesters with amines or via functionalization of pyrrole precursors. Key intermediates (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate analogs) are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS. For example, 1H^1H-NMR peaks for methyl esters in pyrrole derivatives appear at δ 3.6–3.8 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm . Purity is validated via GC or HPLC (>95% thresholds) .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed using programs like SHELX-2018 or WinGX . Data collection involves a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), followed by structure solution via direct methods and refinement with SHELXL. Anisotropic displacement parameters for non-H atoms and isotropic refinement for H atoms are standard. Crystallographic data (e.g., space group, unit cell parameters) are deposited in the Cambridge Structural Database (CSD) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer : Although classified as non-hazardous in some SDS , general precautions include:

  • Use of PPE (gloves, goggles) to avoid skin/eye contact.
  • Storage under inert atmosphere (N2_2 or Ar) to prevent hydrolysis, as methyl esters are often moisture-sensitive .
  • Avoidance of ignition sources due to potential decomposition into CO, NOx_x, or HCl .

Advanced Research Questions

Q. How can diastereoselective synthesis of pyrrole carboxylates be optimized?

  • Methodological Answer : Diastereoselectivity is achieved using chiral auxiliaries or asymmetric catalysis. For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates are synthesized via Michael addition followed by cyclization, with stereochemistry controlled by Lewis acids (e.g., ZnCl2_2) . Enantiomeric excess (ee) is quantified via chiral HPLC or 1H^1H-NMR with chiral shift reagents.

Q. How to resolve contradictions in purity data from different suppliers?

  • Methodological Answer : Cross-validate purity using orthogonal methods:

  • GC/HPLC : Compare retention times against certified standards.
  • Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values.
  • NMR : Assess integration ratios for diagnostic peaks (e.g., ester methyl vs. aromatic protons). Discrepancies may arise from residual solvents (e.g., EtOAc in GC) or hygroscopicity affecting mass balance .

Q. What strategies are effective for refining low-resolution crystallographic data?

  • Methodological Answer : For twinned or low-resolution

  • Use SHELXL’s TWIN/BASF commands to model twinning fractions.
  • Apply restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles.
  • Validate geometry with PLATON/ADDSYM to detect missed symmetry . For high thermal motion, refine anisotropic displacement parameters with ISOR constraints .

Q. How to assess bioactivity of pyrrole carboxylate derivatives against disease targets?

  • Methodological Answer :

  • In vitro assays : Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and anti-inflammatory activity (COX-2 inhibition).
  • SAR studies : Modify substituents (e.g., trifluoromethyl groups at position 3) to enhance binding affinity. For example, trifluoromethyl derivatives show increased cytotoxicity (IC50_{50} < 10 µM) in solid tumor models .
  • Molecular docking : Use AutoDock Vina to predict interactions with target proteins (e.g., EGFR kinase domain) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.